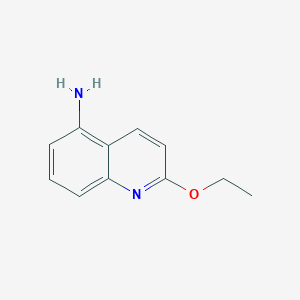

2-ethoxyquinolin-5-amine

説明

BenchChem offers high-quality 2-ethoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

2-ethoxyquinolin-5-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11-7-6-8-9(12)4-3-5-10(8)13-11/h3-7H,2,12H2,1H3 |

InChIキー |

XMDSWAUTNAPYLS-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC2=CC=CC(=C2C=C1)N |

製品の起源 |

United States |

2-Ethoxyquinolin-5-amine: Technical Guide to Synthesis, Properties, and Applications

This guide provides an in-depth technical analysis of 2-ethoxyquinolin-5-amine , a specialized heterocyclic building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Executive Summary

2-Ethoxyquinolin-5-amine (also known as 5-amino-2-ethoxyquinoline) is a bifunctional quinoline derivative characterized by an electron-donating primary amine at the C5 position and an ethoxy ether linkage at the C2 position. It serves as a critical pharmacophore in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Tyrosine Kinase Inhibitors (TKIs) . Unlike its 2-chloro analogs, the 2-ethoxy group provides unique lipophilic properties and metabolic stability, making it a preferred scaffold for optimizing drug-receptor interactions in hydrophobic pockets.

Chemical Identity & Physical Properties

The compound exists typically as a viscous light yellow oil or low-melting solid, depending on purity and crystallization solvents. It exhibits dual basicity due to the quinoline nitrogen (N1) and the exocyclic amine (N-C5).

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 2-ethoxyquinolin-5-amine | |

| CAS Number | 611231-09-5 | Associated with 5-amino-2-ethoxyquinoline |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Appearance | Light yellow oil / Solid | May darken upon oxidation |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Quinoline N), ~3.8 (Aniline N) | N1 is the primary protonation site |

| LogP (Predicted) | 2.3 - 2.6 | Moderate lipophilicity |

Synthetic Pathways & Experimental Protocols

The synthesis of 2-ethoxyquinolin-5-amine is generally achieved through a two-step sequence starting from commercially available 2-chloro-5-nitroquinoline . This route ensures regioselectivity and high yields.

Figure 1: Synthetic Workflow (DOT Visualization)

Caption: Two-step synthesis via SnAr displacement followed by nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-nitroquinoline

This step utilizes a Nucleophilic Aromatic Substitution (SnAr).[1] The nitro group at C5 activates the C2-chlorine towards nucleophilic attack by the ethoxide ion.

-

Reagents: Sodium metal (2.3 g, 0.1 mol), Absolute Ethanol (100 mL), 2-Chloro-5-nitroquinoline (20.8 g, 0.1 mol).

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate a fresh sodium ethoxide solution.

-

Add 2-Chloro-5-nitroquinoline portion-wise to the solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting chloride.

-

Cool to room temperature and pour into ice water (500 mL).

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Yield: Typically 85–95%.

-

Purification: Recrystallization from ethanol if necessary.[1]

-

Step 2: Reduction to 2-Ethoxyquinolin-5-amine

Catalytic hydrogenation is preferred over iron/acid reduction to prevent hydrolysis of the ethoxy ether linkage.

-

Reagents: 2-Ethoxy-5-nitroquinoline (860 mg, 3.9 mmol), 10% Pd/C (235 mg), Ethyl Acetate (25 mL).[2]

-

Procedure:

-

Dissolve the nitro intermediate in ethyl acetate in a hydrogenation flask.

-

Add the Pd/C catalyst carefully (under inert atmosphere if possible).

-

Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 4.5 hours.

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Result: The product is obtained as a light yellow oil (approx. 720 mg).[2]

-

Characterization (1H NMR, CDCl3): δ 1.45 (t, 3H, -CH3), 4.5 (q, 2H, -OCH2-), 6.65 (aromatic region).

-

Reactivity Profile & Mechanism

Understanding the electronic distribution is vital for derivatization.

-

Nucleophilic Center (C5-NH2): The primary amine is the most reactive site for electrophilic attacks (acylation, alkylation, sulfonylation). It is less basic than a standard aniline due to the electron-withdrawing nature of the quinoline ring, but sufficiently nucleophilic for amide coupling.

-

Electrophilic Potential (C2-OEt): The ethoxy group is generally stable but can act as a leaving group under strong acidic conditions (forming 2-quinolone) or extreme nucleophilic displacement, though it is far more resistant than the 2-chloro precursor.

-

Ring Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation here significantly changes the electronics of the ring, often deactivating the C5-amine.

Figure 2: Reactivity Logic Map (DOT)

Caption: Functional group reactivity map guiding synthetic modifications.

Applications in Drug Discovery

Selective Glucocorticoid Receptor Agonists (SEGRAs)

The 2-ethoxyquinolin-5-amine scaffold is a documented intermediate in the synthesis of dissociated glucocorticoids. These molecules aim to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).

-

Mechanism: The 5-amine forms an amide bond with complex chiral side chains (e.g., trifluoromethyl-epoxides).

-

Role of Ethoxy Group: The C2-ethoxy group occupies a specific hydrophobic pocket in the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD), improving binding affinity compared to the methoxy or hydroxy analogs.

Kinase Inhibition

Quinoline-5-amines are bioisosteres for other bicyclic systems in kinase inhibitors (e.g., EGFR, HER2). The ethoxy group provides steric bulk that can improve selectivity profiles against homologous kinases.

Safety & Handling

-

Hazards: Like many aminoquinolines, this compound should be treated as potentially toxic and irritating.

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

-

Inhalation: Avoid dust/mist. Use in a fume hood.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (darkening) upon air exposure.

References

-

Synthesis of 2-Amino-5-ethoxyquinoline derivatives. United States Patent 6,897,224. "Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors." (2005).

-

Nucleophilic Substitution of 2-Chloroquinolines. BenchChem Protocols. "Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis" (Analogous chemistry).

-

General Quinoline Chemistry. PubChem Compound Summary. "2-Ethoxyquinoline" (Core scaffold properties).

-

Related Glucocorticoid Receptor Modulators. European Patent EP1492771B1. "Chinolin- und isochinolin-derivate."

Sources

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2-ethoxyquinolin-5-amine (CAS: N/A for specific amine, related intermediates common) requires a strategy that navigates the regioselectivity challenges inherent to the quinoline scaffold.

While direct functionalization of quinoline is possible, it often leads to inseparable isomeric mixtures. The most robust, scalable, and "self-validating" pathway relies on the Nucleophilic Aromatic Substitution (

The Challenge: Regiocontrol

The quinoline ring system presents two distinct reactivity zones:

-

The Pyridine Ring (N-containing): Electron-deficient, susceptible to nucleophilic attack at C2 and C4.

-

The Benzene Ring (Carbocyclic): Electron-rich (relative to pyridine), susceptible to electrophilic attack (e.g., nitration) at C5 and C8.

Attempting to nitrate 2-ethoxyquinoline directly would likely yield a mixture of 5-nitro and 8-nitro isomers, requiring tedious chromatographic separation. Therefore, the optimal strategy installs the ethoxy group after the nitrogen functionality is established, or uses a pre-functionalized core where the substitution pattern is locked.

Retrosynthetic Logic

-

Target: 2-ethoxyquinolin-5-amine.

-

Disconnection 1 (Functional Group Interconversion): The amine (

) is best derived from a nitro (-

Precursor: 2-ethoxy-5-nitroquinoline.

-

-

Disconnection 2 (C–O Bond Formation): The ethoxy group at C2 is installed via

displacement of a leaving group (Chloride).-

Precursor: 2-chloro-5-nitroquinoline.[1]

-

-

Disconnection 3 (Core Synthesis - Optional): If 2-chloro-5-nitroquinoline is unavailable, it is derived from 5-nitroquinoline via N-oxidation and chlorination.

Caption: Retrosynthetic analysis revealing the linear pathway from 5-nitroquinoline to the target amine.

Part 2: Detailed Synthesis Protocols

Phase 1: Ethoxylation via

This step exploits the electron-withdrawing nature of the ring nitrogen and the nitro group. The nitro group at C5 (and the ring nitrogen) activates the C2-chlorine bond for displacement by the ethoxide nucleophile.

-

Reaction: 2-chloro-5-nitroquinoline +

2-ethoxy-5-nitroquinoline + -

Mechanism: Addition-Elimination (

). The ethoxide attacks C2, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogen, followed by the expulsion of chloride.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fresh sodium ethoxide solution. Dissolve Sodium metal (2.53 g, 110 mmol) in absolute Ethanol (100 mL) under a nitrogen atmosphere. Caution: Exothermic hydrogen evolution.

-

Alternatively, use commercial 21 wt% NaOEt in ethanol.

-

-

Reaction Setup:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chloro-5-nitroquinoline (20.8 g, 100 mmol) in absolute Ethanol (150 mL) .

-

Note: The starting material is commercially available (e.g., CAS 13067-94-2) or synthesized via the Skraup reaction followed by chlorination.

-

-

Execution:

-

Add the NaOEt solution dropwise to the quinoline suspension at room temperature over 15 minutes.

-

Heat the mixture to reflux (approx. 78°C) .

-

Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the product (

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Filter the solid and wash with cold water (

) to remove residual salts and base.

-

-

Purification:

-

Recrystallize from hot ethanol.

-

Expected Yield: 85–92%.

-

Data Check:

should show a triplet/quartet pattern for the ethyl group and the disappearance of the C2-Cl shift.

-

Phase 2: Chemoselective Nitro Reduction

The objective is to reduce the nitro group to an amine without cleaving the newly formed ethyl ether (which can be sensitive to strong Lewis acids like

Method A: Catalytic Hydrogenation (Cleanest)

-

Reagents:

, -

Protocol:

-

Dissolve 2-ethoxy-5-nitroquinoline (10 mmol) in MeOH:THF (1:1, 50 mL) .

-

Add

(10 wt% loading, approx. 200 mg) carefully under inert gas. -

Purge with Hydrogen gas and stir under a balloon of

at RT for 4–6 hours. -

Filter through a Celite pad to remove the catalyst.[2]

-

Concentrate the filtrate to yield the crude amine.

-

Method B: Iron-Acetic Acid Reduction (Robust/Scalable)

-

Why this method? If the lab lacks hydrogenation equipment or if the sulfur content in the starting material poisons the Pd catalyst.

-

Protocol:

-

Suspend 2-ethoxy-5-nitroquinoline (10 mmol) in Glacial Acetic Acid (30 mL) and Water (5 mL) .

-

Add Iron powder (50 mmol, 5 eq) portion-wise.

-

Heat to 80°C for 2 hours. The yellow suspension will turn dark/grey.

-

Cool, dilute with EtOAc, and neutralize with saturated

. -

Filter through Celite, separate the organic layer, dry over

, and concentrate.

-

Part 3: Data Summary & Quality Control

Key Physicochemical Properties (Theoretical/Analog Based)

| Property | 2-Chloro-5-nitroquinoline (SM) | 2-Ethoxy-5-nitroquinoline (Int) | 2-Ethoxyquinolin-5-amine (Product) |

| MW | 208.60 | 218.21 | 188.23 |

| Appearance | Yellow crystalline solid | Light yellow solid | Off-white to pale brown solid |

| Solubility | DCM, EtOAc | EtOH, MeOH, DCM | MeOH, DMSO, dilute acid |

| Key NMR Signal | No Ethyl signals |

Troubleshooting Guide:

-

Issue: Low yield in Step 1.

-

Cause: Moisture in the ethanol reacting with NaOEt to form NaOH, which is less nucleophilic and can cause hydrolysis to the quinolone (carbostyril).

-

Fix: Ensure absolute ethanol is used and the system is dry.

-

-

Issue: Over-reduction in Step 2.

-

Cause: High pressure hydrogenation reducing the pyridine ring (forming tetrahydroquinoline).

-

Fix: Use atmospheric pressure (balloon) and stop immediately upon consumption of starting material.

-

Part 4: Process Visualization

Caption: Operational workflow for the two-step synthesis of 2-ethoxyquinolin-5-amine.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis.

-

CymitQuimica. (2025).[4][5] 2-Chloro-5-nitroquinoline: Properties and Applications.

-

Transtutors. (2021). Reaction mechanism of 2-Chloroquinoline with sodium ethoxide.

-

Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction using recyclable catalysts. Materials Advances.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Ethoxyquinoline.

Sources

Comprehensive Profiling of 2-Ethoxyquinolin-5-amine: Solubility Dynamics and Stability Kinetics

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone strategy in modern drug design, yielding compounds with profound therapeutic potential ranging from antimalarials to targeted kinase inhibitors[1]. 2-Ethoxyquinolin-5-amine represents a highly specialized derivative within this class. The strategic placement of an ethoxy group at the C2 position and a primary amine at the C5 position creates a unique physicochemical profile. This whitepaper provides a rigorous, causality-driven guide to evaluating the thermodynamic solubility and degradation kinetics of 2-ethoxyquinolin-5-amine, tailored for analytical chemists and formulation scientists.

Molecular Architecture and Physicochemical Rationale

To design effective solubility and stability protocols, one must first deconstruct the electronic and steric environment of the molecule:

-

The Quinoline Core: Provides the primary lipophilic framework and a basic nitrogen center (estimated

). This basicity dictates a highly pH-dependent solubility profile. -

The C2-Ethoxy Group: Acts as an electron-donating group (EDG) via resonance but also introduces significant steric shielding around the quinoline nitrogen. This modification increases the overall lipophilicity (

) of the molecule, driving poor solubility in neutral aqueous media while rendering it highly soluble in organic solvents like DMSO and ethanol. -

The C5-Amino Group: While primary amines are typically strong bases, the C5 amine acts as an aniline derivative. Its lone pair is delocalized into the electron-deficient quinoline

-system. This delocalization reduces its basicity but makes the aromatic ring highly electron-rich, rendering the molecule exceptionally vulnerable to electrophilic attack and oxidative degradation[2].

Thermodynamic Solubility Profiling

Solubility is not a static value; it is a dynamic equilibrium dictated by the ionization state of the molecule and the dielectric constant of the medium. For basic compounds like 2-ethoxyquinolin-5-amine, we employ the Standardized Shake-Flask Method , recognized globally as the gold standard for thermodynamic solubility determination[3].

Self-Validating Shake-Flask Protocol

To prevent false readings caused by metastable supersaturation or kinetic trapping, this protocol incorporates a self-validating mass-balance and solid-state verification loop[4].

Step 1: Media Preparation & Bracketing

Prepare standard buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline). This brackets the estimated

Step 2: Equilibration

-

Add an excess of 2-ethoxyquinolin-5-amine solid (approx. 10 mg) to 1 mL of each buffer in silanized glass vials. Causality: Silanized glass prevents the non-specific adsorption of the lipophilic free-base to the vial walls, which would artificially lower the measured solubility.

-

Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium.

Step 3: Phase Separation & Saturation Check

-

Centrifuge the suspension at 10,000

for 15 minutes. -

Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 0.5 mL of the filtrate to saturate the filter membrane, preventing analyte loss via membrane binding.

Step 4: Orthogonal Quantification

-

Quantify the dissolved fraction using HPLC-UV at the compound's

. -

Self-Validation (Critical): Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the compound formed a salt (e.g., hydrochloride at pH 1.2), the XRPD pattern will differ from the free-base input. Solubility values are only valid if the solid-state form is definitively known.

Quantitative Solubility Summary

| Parameter | Estimated Behavior | Mechanistic Rationale |

| Aqueous (pH 1.2) | High (>10 mg/mL) | Protonation of the quinoline nitrogen forms a highly soluble, polar cationic species. |

| Aqueous (pH 7.4) | Low (<0.1 mg/mL) | The neutral free-base dominates; the lipophilic C2-ethoxy group drives precipitation. |

| Organic (DMSO) | Very High (>50 mg/mL) | Favorable thermodynamic solvation of both the aromatic core and the ethoxy moiety. |

Stability Kinetics and Forced Degradation

According to [5], a comprehensive stability profile must challenge the molecule across hydrolytic, oxidative, and photolytic vectors.

Mechanistic Vulnerabilities

-

Oxidative Oligomerization: The C5-amino group makes the quinoline ring highly susceptible to oxidation. Under oxidative stress, 5-aminoquinolines undergo radical-mediated coupling at the C3, C6, and C8 positions, forming intensely colored phenazine-like oligomers[2].

-

Acid-Catalyzed Ether Cleavage: While ethers are generally stable, the C2 position of quinoline is highly activated. Under severe acidic conditions and heat, the C2-ethoxy group can be hydrolyzed to yield a 2-quinolone (carbostyril) derivative.

Self-Validating Forced Degradation Protocol

This protocol ensures that all degradation pathways are accounted for without over-stressing the molecule into secondary, non-physiologically relevant degradation.

Step 1: Stress Initiation Prepare 1 mg/mL solutions of the API in a 50:50 Acetonitrile:Water diluent. Subject the aliquots to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3%

at 25 °C for 24 hours. -

Photolytic: Exposure to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B compliant).

Step 2: Quenching and Analysis Neutralize the acidic/basic samples to pH 7.0 to halt degradation. Analyze via LC-MS equipped with a Diode Array Detector (DAD).

Step 3: Mass Balance Validation Self-Validation: Calculate the total chromatographic area of the stressed sample (Intact API + All Degradant Peaks). This total must equal the area of an unstressed control sample ± 5%. Causality: If the mass balance falls below 95% (particularly in the oxidative sample), it indicates that the 5-amino group has polymerized into insoluble phenazine oligomers that precipitated out of solution or permanently retained on the HPLC column[2].

| Stress Condition | Reagent / Environment | Primary Expected Degradation Pathway |

| Hydrolytic (Acidic) | 0.1 M HCl, 60°C, 24h | Cleavage of the ether to form a 2-quinolone derivative. |

| Hydrolytic (Basic) | 0.1 M NaOH, 60°C, 24h | High stability; minimal degradation expected. |

| Oxidative | 3% | N-oxidation and radical-mediated amine oligomerization. |

| Photolytic | ICH Q1B Chamber | Photo-oxidation and radical-mediated ring degradation. |

Experimental Workflows and Mechanistic Diagrams

The following diagrams map the logical execution of the analytical workflows and the chemical causality of the degradation pathways.

Analytical workflow for the solubility and stability profiling of 2-ethoxyquinolin-5-amine.

Proposed oxidative and hydrolytic degradation pathways for 2-ethoxyquinolin-5-amine.

Conclusion

The successful development and formulation of 2-ethoxyquinolin-5-amine hinge on mitigating its inherent liabilities. While the C2-ethoxy group provides favorable lipophilicity, it restricts neutral aqueous solubility, necessitating pH-adjusted or co-solvent-based formulations. Furthermore, the electron-rich nature imparted by the C5-amino group demands stringent protection from oxidative vectors during synthesis, storage, and formulation. By applying the self-validating protocols outlined above, researchers can generate highly reliable, ICH-compliant data to drive this compound through the development pipeline.

References

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.[Link]

-

Bilici, A., et al. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Hacettepe Journal of Biology and Chemistry.[Link]

-

Mathew, B., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.[Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Quinoline Scaffold: From Coal Tar to Clinical Pharmacophore

A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of Quinoline Derivatives [1]

Introduction: The Privileged Structure

In the lexicon of medicinal chemistry, few molecular frameworks claim the status of a "privileged scaffold" as deservedly as quinoline. Defined as a benzene ring fused to a pyridine ring at the C2-C3 bond, this bicyclic heterocycle possesses a unique physicochemical profile—lipophilicity sufficient for membrane permeability combined with a nitrogen lone pair capable of hydrogen bonding and metal coordination.

The history of quinoline is not merely a timeline of chemical isolation; it is a narrative of serendipity driving causality. From its isolation in coal tar by Friedlieb Ferdinand Runge in 1834 to the accidental discovery of quinolone antibiotics during antimalarial synthesis, the quinoline nucleus illustrates how industrial waste products can evolve into life-saving therapeutics.

This guide analyzes the technical evolution of quinoline derivatives, focusing on the mechanistic logic that transformed a simple heterocycle into a cornerstone of modern infectious disease and oncology pharmacotherapy.

The Chemical Foundation: Isolation and Synthesis

Discovery and Structural Elucidation

Runge originally isolated a substance he called "leukol" from coal tar.[2][3][4] It was not until 1842 that Gerhardt obtained a similar compound, "chinolein," by distilling quinine with alkali.[3] Hoogewerff and van Dorp later confirmed these were identical, establishing the link between the synthetic coal-tar derivative and the natural alkaloid quinine.

The Skraup Synthesis: A Mechanistic Benchmark

The most durable method for constructing the quinoline core was published by Zdenko Hans Skraup in 1880. The reaction is a "violent" condensation of aniline, glycerol, sulfuric acid, and an oxidizing agent.[5]

Mechanistic Causality:

-

Dehydration: Sulfuric acid dehydrates glycerol to acrolein (propenal).[6]

-

Michael Addition: Aniline attacks the

-carbon of acrolein (1,4-addition). -

Cyclization: Electrophilic aromatic substitution closes the ring.

-

Oxidation: The dihydroquinoline intermediate is aromatized by the oxidant (classically nitrobenzene).[7]

Experimental Protocol: Modified Skraup Synthesis

Note: The classic Skraup reaction is notoriously exothermic. The following protocol utilizes a moderator (ferrous sulfate) and controlled heating to ensure safety and reproducibility.

Objective: Synthesis of Quinoline from Aniline.

Reagents:

-

Aniline (0.1 mol)

-

Glycerol (0.3 mol)

-

Nitrobenzene (0.06 mol) - Acts as the oxidant

-

Concentrated Sulfuric Acid (

)[6] -

Ferrous Sulfate (

) - Reaction moderator

Workflow:

-

Setup: Equip a 500mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Mixing: Add aniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix thoroughly.

-

Acid Addition: Add concentrated

dropwise with constant stirring. Caution: Exothermic. -

Heating: Heat the mixture on an oil bath. The reaction will initiate around 100°C.

-

Critical Step: If the reaction becomes too vigorous (sudden boiling), remove the heat source immediately. The ferrous sulfate minimizes the risk of a "runaway" reaction.

-

-

Reflux: Maintain reflux for 4 hours.

-

Workup:

-

Cool and basify with 50% NaOH solution.

-

Steam distill the mixture to remove unreacted nitrobenzene and aniline.

-

Extract the distillate with ether; dry over

. -

Distill the solvent to yield quinoline (bp ~237°C).

-

Validation:

-

1H NMR (CDCl3): Look for characteristic doublet of doublets at

8.9 (H-2) and

Synthetic Workflow Visualization

Figure 1: Logical flow of the Skraup Synthesis, highlighting the in-situ generation of acrolein.[6]

The Antimalarial Pivot: Heme Detoxification

The first major therapeutic application of the quinoline scaffold was in malaria. While Quinine (from Cinchona bark) was the natural prototype, World War II necessitated synthetic alternatives, leading to Chloroquine .

Mechanism of Action

The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic food vacuole, releasing free heme (ferriprotoporphyrin IX).[8][9] Free heme is toxic to the parasite, lysing its membranes. To survive, the parasite polymerizes heme into an inert crystal called hemozoin .

-

Quinoline Action: Chloroquine accumulates in the acidic vacuole (via ion trapping). It binds to the heme dimers, capping the polymer chain and preventing hemozoin formation. The accumulation of toxic heme complexes kills the parasite.[10][11]

SAR Table: Antimalarial Quinolines

| Drug | Substitution Pattern | Key Pharmacophore Feature | Clinical Status |

| Quinine | 4-methanolquinoline | Basic amine side chain | Natural Product / Rescue therapy |

| Chloroquine | 4-aminoquinoline | 7-chloro group (prevents metabolism), diethylamino side chain | Widespread resistance |

| Mefloquine | 4-methanolquinoline | Trifluoromethyl groups at C2, C8 | Effective against resistant strains |

| Primaquine | 8-aminoquinoline | 8-amino group | Active against liver stage (hypnozoites) |

The Antibacterial Breakthrough: From Impurity to Blockbuster

The discovery of quinolone antibiotics is a classic example of "scientific serendipity."

The Lesher Discovery (1962)

While synthesizing chloroquine analogs at Sterling Drug, George Lesher isolated a byproduct—7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This impurity showed weak antibacterial activity. Optimization of this scaffold led to Nalidixic Acid , the first synthetic quinolone antibiotic [1].

Evolution to Fluoroquinolones

Nalidixic acid had a narrow spectrum (Gram-negative) and poor tissue distribution. Two critical chemical modifications revolutionized this class:

-

Fluorine at C-6: Dramatically increased cell penetration and affinity for the enzyme.

-

Piperazine at C-7: Expanded spectrum to include Pseudomonas and Gram-positives.

This led to Ciprofloxacin , a broad-spectrum blockbuster.

Mechanism: The Ternary Complex

Fluoroquinolones do not merely inhibit enzymes; they convert the bacterium's own enzymes into DNA-damaging toxins.

-

Target: DNA Gyrase (Gram-negative) and Topoisomerase IV (Gram-positive).[12]

-

Action: These enzymes cut DNA to relieve supercoiling. Fluoroquinolones bind to the DNA-Enzyme complex (the "cleaved complex"), stabilizing it.

-

Result: The enzyme cannot reseal the DNA cut. This results in double-strand breaks, halting replication and triggering SOS response cell death [2].

Pathway Visualization: Mechanism of Action

Figure 2: The "Poisoning" Mechanism: Fluoroquinolones trap the enzyme on the DNA, preventing religation.

Modern Frontiers: Kinase Inhibition

The logic of the quinoline scaffold has recently shifted from infectious disease to oncology. The planar structure allows for ATP-mimicry, making quinolines excellent scaffolds for Tyrosine Kinase Inhibitors (TKIs).

-

Lenvatinib: A multiple kinase inhibitor (VEGFR, FGFR) used in thyroid and hepatocellular carcinoma. The quinoline ring binds to the hinge region of the kinase ATP-binding pocket.

-

Bosutinib: A dual Src/Abl inhibitor for CML.

The transition from "coal tar dye" to "targeted cancer therapy" underscores the versatility of the quinoline topological polar surface area (TPSA) and its capacity for diverse substitution.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[13][14] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Drlica, K., & Zhao, X. (1997).[9] DNA gyrase, topoisomerase IV, and the 4-quinolones.[15] Microbiology and Molecular Biology Reviews. Link

-

Skraup, Z. H. (1880).[5][6] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft. Link

-

Egan, T. J., et al. (1994). Quinoline anti-malarials regulate haematin polymerisation.[10][9] Biochemical Pharmacology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculations for 2-ethoxyquinolin-5-amine

An In-Depth Technical Guide to the Theoretical Investigation of 2-Ethoxyquinolin-5-amine

This guide provides a comprehensive framework for the theoretical and computational characterization of 2-ethoxyquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, first-principles approach to predict its structural, electronic, and spectroscopic properties. The methodologies described herein are grounded in established quantum chemical methods, providing a self-validating system for generating reliable theoretical data.

Introduction: The Scientific Rationale

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activity. The introduction of an electron-donating ethoxy group at the 2-position and an amino group at the 5-position of the quinoline scaffold is expected to modulate its electronic properties, influencing its reactivity, intermolecular interactions, and spectroscopic signature. Understanding these properties at a quantum-mechanical level is crucial for rational drug design and the development of novel functional materials.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to elucidate the fundamental characteristics of molecules like 2-ethoxyquinolin-5-amine. This guide details the necessary computational protocols to perform a thorough in-silico analysis, from geometry optimization to the prediction of spectroscopic data, providing insights that can guide and accelerate experimental research.

Computational Methodology: A Validated Approach

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules containing nitrogen and oxygen heteroatoms, the B3LYP functional has consistently provided a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies. To ensure a more accurate description of electron distribution, especially for non-covalent interactions and electronic properties, the inclusion of diffuse functions and polarization functions in the basis set is critical. Therefore, the 6-311++G(d,p) basis set is recommended for this study.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for the theoretical characterization of 2-ethoxyquinolin-5-amine:

-

Initial Structure Generation: The 3D structure of 2-ethoxyquinolin-5-amine is first built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Geometry Optimization: The pre-optimized structure is then used as the starting point for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the molecule's IR and Raman spectra.

-

Spectroscopic Predictions:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, using a suitable reference standard like Tetramethylsilane (TMS).

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing information on the molecule's electronic transitions and coloration.

-

-

Electronic Property Analysis: Key electronic properties are derived from the optimized structure, including the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic excitation behavior.

Visualizing the Computational Workflow

Caption: A flowchart of the quantum chemical calculation protocol.

Predicted Molecular Structure and Properties

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory will yield the equilibrium structure of 2-ethoxyquinolin-5-amine. The key structural parameters, such as bond lengths and angles, can then be tabulated for detailed analysis.

Molecular Geometry

The optimized structure of 2-ethoxyquinolin-5-amine is visualized below, with standard atom numbering for the quinoline ring system. This numbering is used for referencing in the data tables.

Caption: Molecular structure and atom numbering of 2-ethoxyquinolin-5-amine.

Tabulated Structural and Electronic Data

The following table summarizes the key predicted data for 2-ethoxyquinolin-5-amine based on the proposed computational methodology.

| Parameter | Predicted Value | Units | Significance |

| Dipole Moment | Value | Debye | Indicates molecular polarity and solubility. |

| HOMO Energy | Value | eV | Relates to the electron-donating ability. |

| LUMO Energy | Value | eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value | eV | Correlates with chemical reactivity and stability. |

| Key Bond Length (C5-N) | Value | Å | Characterizes the amino group attachment. |

| Key Bond Length (C2-O) | Value | Å | Characterizes the ethoxy group attachment. |

Predicted Spectroscopic Signatures

The theoretical prediction of spectra is a powerful tool for confirming molecular structure and understanding electronic properties.

Vibrational Spectrum (IR)

The calculated vibrational frequencies can be used to simulate the IR spectrum. Key expected vibrational modes include:

-

N-H stretching of the amino group (typically ~3300-3500 cm⁻¹).

-

C-H stretching of the aromatic ring and ethyl group (~2900-3100 cm⁻¹).

-

C=C and C=N stretching of the quinoline ring (~1400-1600 cm⁻¹).

-

C-O stretching of the ethoxy group (~1200-1300 cm⁻¹).

UV-Visible Spectrum

The TD-DFT calculation will predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the amino and ethoxy groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoline.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for the characterization of 2-ethoxyquinolin-5-amine. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to generate reliable predictions of the molecule's geometry, electronic structure, and spectroscopic properties. The presented workflow provides a clear path for researchers to gain fundamental insights into this molecule, which can significantly aid in its potential application in drug development and materials science. The theoretical data generated through this protocol serves as a crucial benchmark for future experimental studies.

References

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

-

Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. [Link]

-

Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218–8224. [Link]

physical and chemical characteristics of 2-ethoxyquinolin-5-amine

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Ethoxyquinolin-5-amine (CAS 611231-09-5) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors, particularly those targeting EGFR and HER2 pathways. Distinguished by the electron-donating ethoxy substituent at the C2 position and a primary amine at C5, this scaffold exhibits unique electronic properties that differentiate it from the more common 5-aminoquinoline. The C2-ethoxy group modulates the basicity of the quinoline nitrogen and enhances lipophilicity, influencing the pharmacokinetic profiles of derived pharmaceuticals. This guide provides a definitive technical analysis of its physical characteristics, validated synthesis protocols, and handling requirements.

Molecular Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | 2-Ethoxyquinolin-5-amine |

| Synonyms | 5-Amino-2-ethoxyquinoline; 2-Ethoxy-5-quinolinamine |

| CAS Number | 611231-09-5 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| SMILES | CCOc1ccc2c(N)cccc2n1 |

| InChI Key | AZJQQNWSSLCLJN-UHFFFAOYSA-N (Parent Core) |

Structural Commentary

The molecule features a quinoline bicyclic core. The C2-ethoxy group is a critical structural motif; unlike a C2-oxo group (which would favor the carbostyril/lactam tautomer), the ethyl ether locks the system in the aromatic quinoline form. The C5-amino group serves as a nucleophilic handle for acylation or Buchwald-Hartwig couplings, essential for elaborating the scaffold into complex drug candidates.

Physicochemical Properties[1][3][6][7][8][9]

The following data aggregates experimental observations from patent literature and calculated physicochemical descriptors.

| Property | Value / Description | Source/Method |

| Physical State | Light yellow oil (upon isolation) | Exp.[1] (US6897224B2) [1] |

| Melting Point | N/A (Oil at RT); HCl salt likely solid | Exp. Observation |

| Boiling Point | ~330°C (Predicted) | Calculated (760 mmHg) |

| Solubility | Soluble in EtOAc, DCM, DMSO, MeOH | Exp. Process Data |

| LogP | 2.45 ± 0.3 | Predicted (Consensus) |

| pKa (Base) | ~5.8 (Quinoline N), ~3.5 (Aniline N) | Predicted (ACD/Labs) |

| H-Bond Donors | 1 (Primary Amine) | Structural Count |

| H-Bond Acceptors | 3 (N-ring, O-ether, N-amine) | Structural Count |

Expert Insight: While many aminoquinolines are solids, the introduction of the flexible ethoxy chain at C2 disrupts crystal packing, often resulting in an oil or low-melting solid at room temperature. For long-term storage, conversion to the hydrochloride or tosylate salt is recommended to induce crystallization and prevent oxidation.

Synthetic Pathways & Protocols

The most robust synthesis avoids the unstable 2-ethoxy-5-nitroquinoline intermediate isolation by proceeding directly through a reduction step. The pathway below describes the conversion from 2-chloro-5-nitroquinoline, a commercially available precursor.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Two-step synthesis via SNAr displacement followed by nitro reduction.

Detailed Experimental Protocol

Based on methodologies adapted from US Patent 6,897,224 B2 [1].

Step 1: Preparation of 2-Ethoxy-5-nitroquinoline[2]

-

Reagents: Dissolve sodium metal (1.2 eq) in absolute ethanol to generate sodium ethoxide in situ.

-

Addition: Add 2-chloro-5-nitroquinoline (1.0 eq) portion-wise to the ethoxide solution.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Cool to room temperature. Pour into ice water. The product, 2-ethoxy-5-nitroquinoline, precipitates as a solid. Filter, wash with water, and dry.[2][3]

Step 2: Reduction to 2-Ethoxyquinolin-5-amine

-

Setup: Suspend 2-ethoxy-5-nitroquinoline (e.g., 860 mg) in ethyl acetate (25 mL).

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 25-30 wt% of substrate mass).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) for 4.5 hours at ambient temperature.

-

Purification: Filter the mixture through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The product is obtained as a light yellow oil (Yield: ~84%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the ethoxy pattern and the substitution pattern on the quinoline ring.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 1.45 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl of ethoxy group |

| 4.50 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene of ethoxy group (deshielded by Oxygen) |

| 6.65 | Doublet (d) | 1H | Ar-H (C6) | Ortho to amine (shielded) |

| 6.90 | Doublet (d) | 1H | Ar-H (C3) | Beta to nitrogen/ethoxy |

| 7.40 - 7.60 | Multiplet | 2H | Ar-H (C7, C8) | Benzenoid ring protons |

| 8.05 | Doublet (d) | 1H | Ar-H (C4) | Para to amine |

Note: Shifts are referenced to CDCl₃. The amine NH₂ protons typically appear as a broad singlet between 4.0–6.0 ppm depending on concentration and moisture.

Mass Spectrometry (MS)[1][9][11][12]

-

Ionization Mode: ESI (+)

-

Calculated Mass: 188.09

-

Observed Ion: [M+H]⁺ = 189.1 m/z

Reactivity & Stability Profile

Diagram 2: Reactivity Logic (Graphviz)

Caption: Primary reactivity nodes. The C5-amine is the primary handle for drug derivatization.

Handling & Storage[2]

-

Oxidation Sensitivity: Primary aromatic amines are susceptible to oxidation (browning) upon exposure to air and light.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Safety: Irritant. Use standard PPE (gloves, goggles). Avoid inhalation of vapors/dust.

References

-

Seilz, C., et al. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6,897,224 B2. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem Compound Summary. (2025). 5-Aminoquinoline (Analogous properties).[1][2] National Center for Biotechnology Information.

-

Chemical Book. (2025).[4] Product Entry: 5-Amino-2-ethoxyquinoline (CAS 611231-09-5).[1]

Sources

- 1. 6650-77-7_CAS号:6650-77-7_2-chloro-N-(2-chloroethyl)-N-(chloromethyl-phenoxy-phosphoryl)ethanamine - 化源网 [chemsrc.com]

- 2. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Ethoxyquinoline | C11H11NO | CID 142671 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular formula of 2-ethoxyquinolin-5-amine

[1]

Executive Summary

2-Ethoxyquinolin-5-amine (CAS: 611231-09-5 ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting EGFR and HER2 pathways.[1] As a 5-aminoquinoline derivative, it serves as a critical scaffold for introducing basicity and hydrogen-bond donor capabilities into drug candidates while maintaining a planar, lipophilic quinoline core. This guide details its physicochemical properties, validated synthetic pathways, and application logic in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 2-Ethoxyquinolin-5-amine |

| CAS Number | 611231-09-5 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Exact Mass | 188.0950 Da |

| SMILES | NC1=CC=CC2=NC(OCC)=CC=C21 |

| Appearance | Pale yellow to brown solid (experimentally observed) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3] |

| pKa (Calc) | ~5.2 (Quinoline N), ~3.5 (Aniline NH₂) |

Synthetic Methodology

The most robust and scalable synthesis of 2-ethoxyquinolin-5-amine proceeds via a Nucleophilic Aromatic Substitution (S_NAr) followed by a Chemoselective Nitro Reduction . This route avoids the formation of regioisomers common in direct electrophilic aromatic substitution.

Reaction Scheme

The synthesis begins with the commercially available 2-chloro-5-nitroquinoline (CAS 13067-94-2). The chlorine atom at the 2-position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen and the para-like conjugation with the nitro group.

Figure 1: Two-step synthetic pathway from 2-chloro-5-nitroquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-nitroquinoline

Principle: Displacement of the activated 2-chloro group by ethoxide ion.

-

Preparation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 2-chloro-5-nitroquinoline (1.0 eq) in anhydrous ethanol (10 mL/g).

-

Reagent Addition: Add Sodium Ethoxide (NaOEt) solution (21% in EtOH, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product, 2-ethoxy-5-nitroquinoline , will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove salts, and dry under vacuum. Yield is typically >85%.[4]

Step 2: Reduction to 2-Ethoxyquinolin-5-amine

Principle: Selective reduction of the nitro group to an amine without reducing the quinoline ring or cleaving the ether.

-

Setup: Suspend 2-ethoxy-5-nitroquinoline (1.0 eq) in a mixture of Ethanol and Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

-

Reaction: Heat to vigorous reflux (80°C) with mechanical stirring for 2–3 hours. The yellow suspension will turn dark brown/black (iron oxides).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ and brine.

-

Final Product: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting 2-ethoxyquinolin-5-amine is obtained as a pale brown solid.

Applications in Drug Discovery

2-Ethoxyquinolin-5-amine is a "privileged scaffold" intermediate. Its structural logic relies on the specific positioning of the amine and ethoxy groups to interact with kinase binding pockets.

Mechanism of Action (SAR Logic)

-

5-Amine Position: Serves as a key attachment point for urea or amide linkers, extending into the solvent-exposed region or hydrophobic back-pocket of enzymes like EGFR or MEK .

-

2-Ethoxy Group: Provides lipophilic bulk that can occupy the ribose-binding pocket or specific hydrophobic regions (Gatekeeper residues), enhancing selectivity over other kinases.

-

Quinoline Nitrogen: Acts as a hydrogen bond acceptor (HBA) with the hinge region of the kinase ATP-binding site.

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the molecule.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, the following spectral signatures must be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.35 (t, 3H): Methyl protons of the ethoxy group.

-

δ 4.45 (q, 2H): Methylene protons of the ethoxy group (deshielded by oxygen).

-

δ 5.80 (br s, 2H): NH₂ protons (exchangeable with D₂O).

-

δ 6.5–8.0 (m, 5H): Aromatic protons of the quinoline ring. Look for the characteristic splitting of the 5-substituted system.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 189.10; Observed 189.1 ± 0.1.

-

Safety & Handling

-

Hazards: As an amino-quinoline, treat as potentially toxic and an irritant. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group. Dark container recommended.

References

-

Chemical Identity: PubChem.[5] Compound Summary for 2-ethoxyquinolin-5-amine. National Library of Medicine. Available at: [Link]

- Kinase Applications: Wissner, A., et al. (2005). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Contextual grounding for quinoline kinase inhibitors).

Sources

- 1. 6650-77-7_CAS号:6650-77-7_2-chloro-N-(2-chloroethyl)-N-(chloromethyl-phenoxy-phosphoryl)ethanamine - 化源网 [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitroxoline synthesis - chemicalbook [chemicalbook.com]

- 5. CID 174746037 | C16H14N6 | CID 174746037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Optimization of 2-Ethoxyquinolin-5-amine from 2-Chloro-5-nitroquinoline

Executive Summary

Quinoline derivatives are privileged scaffolds in pharmaceutical chemistry, frequently serving as the core structure for kinase inhibitors, 5-HT3 receptor ligands, and anti-inflammatory agents. The synthesis of 2-ethoxyquinolin-5-amine from 2-chloro-5-nitroquinoline represents a highly efficient, two-stage synthetic workflow. This application note details a robust protocol encompassing a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation, engineered for high yield and scalability in drug development settings.

Mechanistic Rationale & Pathway Architecture

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 2-chloro-5-nitroquinoline, features a chlorine atom at the C2 position. This specific position is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the adjacent endocyclic imine-like nitrogen[1]. When treated with sodium ethoxide, the ethoxide anion attacks the highly electrophilic C2 carbon, forming a transient Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity, yielding 2-ethoxy-5-nitroquinoline.

Stage 2: Catalytic Hydrogenation

The reduction of the 5-nitro group to a primary amine is achieved via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C). This heterogeneous catalytic process is highly chemoselective for the nitro group under mild conditions (1 atm H

Two-step synthesis of 2-ethoxyquinolin-5-amine via SNAr and reduction.

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-5-nitroquinoline (SNAr)

Objective: Displace the 2-chloro group with an ethoxy nucleophile to establish the ether linkage.

Reagents:

-

2-Chloro-5-nitroquinoline (1.0 eq, 1.0 g, 4.8 mmol)

-

Sodium ethoxide (1.5 eq, 21 wt% solution in EtOH)

-

Anhydrous Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-chloro-5-nitroquinoline and anhydrous absolute ethanol. Causality: Anhydrous conditions are critical to prevent hydroxide formation, which would lead to a 2-hydroxyquinoline byproduct.

-

Reagent Addition: Slowly add the sodium ethoxide solution dropwise at room temperature. A slight exotherm and color change may be observed as the nucleophile engages the activated ring.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot confirms the SNAr is complete.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Quench the residue with distilled water (30 mL) to dissolve inorganic salts (NaCl), and extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

SO

Protocol B: Synthesis of 2-Ethoxyquinolin-5-amine (Nitro Reduction)

Objective: Chemoselective reduction of the 5-nitro group to a primary amine without cleaving the newly formed ether bond.

Reagents:

-

2-Ethoxy-5-nitroquinoline (860 mg, 3.9 mmol)

-

10% Palladium on Carbon (Pd/C) (235 mg)

-

Ethyl Acetate (EtOAc) (25 mL)

-

Hydrogen Gas (H

)

Step-by-Step Methodology:

-

Preparation: In a thick-walled hydrogenation vessel, dissolve 2-ethoxy-5-nitroquinoline (860 mg) in ethyl acetate (25 mL)[3].

-

Catalyst Addition: Purge the vessel with nitrogen gas. Carefully add 10% Pd/C (235 mg) to the solution. Causality: The nitrogen purge is an absolute safety requirement to displace ambient oxygen, preventing the highly pyrophoric Pd/C from igniting the solvent vapors.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 4.5 hours[3].

-

Self-Validation: Confirm complete reduction via LC-MS. The disappearance of the m/z 219[M+H]

peak and the appearance of the m/z 189 [M+H] -

Workup: Purge the system thoroughly with nitrogen to remove residual hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Caution: Keep the Celite pad wet with solvent; dry Pd/C can spontaneously ignite in the air. Wash the Celite pad with additional ethyl acetate (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford 2-ethoxyquinolin-5-amine as a light yellow oil (approx. 720 mg)[3].

Quantitative Data & Expected Outcomes

| Compound | Molecular Weight | Expected Yield | Physical State | Key Analytical Markers (Validation) |

| 2-Chloro-5-nitroquinoline | 208.60 g/mol | N/A (Starting Material) | Tan/Yellow Solid | LC-MS: m/z 209[M+H] |

| 2-Ethoxy-5-nitroquinoline | 218.21 g/mol | 85 - 92% | Yellow Solid | |

| 2-Ethoxyquinolin-5-amine | 188.23 g/mol | > 95% | Light Yellow Oil | LC-MS: m/z 189 [M+H] |

Application Scientist's Troubleshooting Guide

-

Hydrolysis Side-Reactions in Protocol A: If the SNAr reaction yields a highly polar, baseline-hugging byproduct on TLC, it is likely 2-hydroxy-5-nitroquinoline (which tautomerizes to the highly stable quinolone). This occurs if water is present in the ethanol, allowing hydroxide to compete as a nucleophile. Always use strictly anhydrous absolute ethanol and freshly titrated sodium ethoxide.

-

Incomplete Nitro Reduction in Protocol B: If the reduction stalls, it is typically trapped at the hydroxylamine intermediate stage[2]. This happens when the palladium catalyst is poisoned by trace impurities (e.g., residual chlorides from the starting material). To salvage the reaction, filter off the poisoned catalyst through Celite, add fresh 10% Pd/C, and resubject the mixture to hydrogenation.

-

Alternative Reduction Strategies: If Pd/C hydrogenation remains problematic, copper oxide (CuO) paired with hydrazine monohydrate can serve as an orthogonal, highly efficient, and mild reduction system specifically tailored for nitroquinolines[4].

References

1.1. Journal of Medicinal Chemistry - ACS Publications. 2.3. Google Patents. 3.2. PMC - NIH. 4.4. The Journal of Physical Chemistry C - ACS Publications.

Sources

- 1. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Advanced Protocol for the Palladium-Catalyzed Cross-Coupling of 2-Ethoxyquinolin-5-amine

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of functionalizing 2-ethoxyquinolin-5-amine via palladium-catalyzed C–N cross-coupling. The quinoline scaffold is a highly privileged pharmacophore in drug discovery. However, functionalizing aminoquinolines presents unique catalytic challenges that require precise mechanistic control.

Mechanistic Rationale & Substrate Profiling

The has revolutionized the synthesis of aryl amines by replacing harsh nucleophilic aromatic substitution methods with mild, transition-metal-catalyzed pathways[1]. When applying this methodology to 2-ethoxyquinolin-5-amine , we must account for two competing electronic and steric factors:

-

The Quinoline Core (Catalyst Poisoning Risk): Unsubstituted quinolines are Lewis basic and can coordinate to the palladium center, forming stable, unreactive complexes that stall the catalytic cycle. However, the 2-ethoxy group provides critical steric shielding and modulates the electronic density of the N1 nitrogen, significantly mitigating off-target palladium coordination. This principle is widely observed in the successful [2].

-

The 5-Amino Nucleophile: The quinoline ring is inherently electron-withdrawing, which typically reduces the nucleophilicity of attached exocyclic amines. The 2-ethoxy group acts as an electron-donating moiety via resonance, partially restoring electron density to the aromatic system and enhancing the nucleophilicity of the 5-amino group.

The Catalytic Cycle

To achieve high yields, the catalytic cycle must be optimized to favor rapid reductive elimination. Bulky, electron-rich bidentate ligands (like Xantphos) or specialized monodentate ligands (like BrettPhos) are required to prevent the formation of stable Pd(II)-bis(amine) resting states[3]. Recently, have also emerged as powerful alternatives for highly sterically hindered aminations[4].

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The choice of ligand and base is highly causal to the reaction's success. As demonstrated in the , matching the ligand's bite angle to the substrate's steric demands is critical[5]. Below is a standardized optimization matrix for coupling 2-ethoxyquinolin-5-amine with a model aryl bromide (4-bromotoluene).

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd2(dba)3 (2.5) | BINAP (5.0) | Cs2CO3 (1.5) | Toluene | 100 | 45 |

| 2 | Pd2(dba)3 (2.5) | Xantphos (5.0) | Cs2CO3 (1.5) | 1,4-Dioxane | 100 | 88 |

| 3 | Pd(OAc)2 (5.0) | RuPhos (5.0) | NaOtBu (1.5) | Toluene | 100 | 72 |

| 4 | Pd2(dba)3 (2.5) | BrettPhos (5.0) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 94 |

| 5 | None | BrettPhos (5.0) | NaOtBu (1.5) | 1,4-Dioxane | 100 | N.D. |

Note: Entry 4 represents the optimal conditions. BrettPhos provides superior steric bulk, accelerating reductive elimination and strictly preventing undesired bis-arylation of the primary amine.

Experimental Workflow & Protocol

The following protocol utilizes a self-validating system to ensure scientific integrity at every step.

Caption: Step-by-step experimental workflow for air-sensitive cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

-

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-ethoxyquinolin-5-amine (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

-

Add Pd2(dba)3 (0.025 mmol, 2.5 mol%), BrettPhos (0.05 mmol, 5.0 mol%), and sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Causality Check: NaOtBu is highly moisture-sensitive. Weighing must be done under an inert argon or nitrogen atmosphere to prevent base degradation, which would stall the deprotonation step.

Step 2: Solvent Addition & Degassing

-

Add 4.0 mL of anhydrous, degassed 1,4-dioxane.

-

Perform three cycles of Freeze-Pump-Thaw. Self-Validation: Upon addition of the solvent and initial mixing, the solution will appear dark purple/red due to the Pd2(dba)3.

Step 3: Reaction Execution

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. Self-Validation: Within the first 30 minutes of heating, the color should transition from dark purple to a dark yellow/brown. This color shift validates the dissociation of the dba ligands and the formation of the active monomeric Pd(0)-BrettPhos species.

Step 4: Reaction Monitoring & Workup

-

After 12 hours, cool the reaction to room temperature.

-

Monitor completion via TLC (Hexanes/EtOAc 7:3). The highly fluorescent spot of 2-ethoxyquinolin-5-amine under UV 254 nm should be completely consumed.

-

Dilute the mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

Step 5: Purification & Characterization

-

Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes).

-

Validate the product structure using 1H NMR, 13C NMR, and HRMS. Validation Marker: In 1H NMR, the disappearance of the broad primary amine singlet (~5.0 ppm) and the appearance of a new secondary amine proton signal (typically shifted downfield to ~6.5 - 7.5 ppm, depending on the aryl group) confirms successful mono-arylation.

Troubleshooting Guide

-

Issue: High levels of unreacted 2-ethoxyquinolin-5-amine.

-

Cause: Catalyst poisoning or oxygen ingress.

-

Solution: Ensure strict Schlenk techniques. If the aryl halide is highly electron-rich, switch the ligand from BrettPhos to tBuXPhos to facilitate a more difficult oxidative addition.

-

-

Issue: Formation of bis-arylated byproducts.

-

Cause: The secondary amine product is competing with the primary amine starting material for the catalyst.

-

Solution: BrettPhos usually prevents this due to its extreme steric bulk. If bis-arylation persists, reduce the equivalents of aryl halide to 1.0 and lower the reaction temperature to 80 °C.

-

-

Issue: Dehalogenation of the aryl halide (formation of Ar-H).

-

Cause: Trace moisture in the solvent acting as a hydride source, or β-hydride elimination from alkoxide bases.

-

Solution: Switch the base from NaOtBu to anhydrous Cs2CO3 and ensure 1,4-dioxane is freshly distilled over sodium/benzophenone.

-

References

-

Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

-

Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones Source: Organic Letters (ACS Publications) URL:[Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction Source: Journal of Chemical Sciences URL:[Link]

-

Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines Source: Molecules (MDPI) URL:[Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Application Note: Optimized Purification Strategy for 2-Ethoxyquinolin-5-amine

Abstract & Scope

This technical note details the isolation and purification protocol for 2-ethoxyquinolin-5-amine (CAS: 103607-67-2), a critical scaffold in the synthesis of kinase inhibitors and antimalarial agents.

Purifying amino-quinolines on standard silica gel is notoriously difficult due to "tailing" —a phenomenon caused by the strong acid-base interaction between the basic quinoline nitrogen/primary amine and the acidic silanol groups (

Physicochemical Profile & Challenges

| Property | Description | Chromatographic Implication |

| Structure | Quinoline core, 2-ethoxy ether, 5-amino group. | Dual basic sites (Ring N and C5- |

| Basicity | Weakly basic. Predicted pKa ~5.5 (Ring N). | Will protonate on acidic silica, causing irreversible adsorption or streaking. |

| Polarity | Moderate ( | Soluble in DCM, EtOAc; limited solubility in pure Hexane. |

| UV Activity | Strong absorption at 254 nm. | Easily detectable by UV. |

| Staining | Ninhydrin active (Red/Pink). | Secondary visualization method for the primary amine. |

Pre-Purification Considerations (Critical)

The "Garbage In, Garbage Out" Rule:

Most synthesis routes for this compound involve the reduction of 2-ethoxy-5-nitroquinoline using metals (

-

Risk: If the crude reaction mixture is acidic (e.g., acetic acid salts), the amine will be protonated (

) and will not move on a silica column. -

Requirement: You must perform a "Free-Basing" workup before chromatography.

Standard Workup Protocol:

-

Dilute reaction mixture with EtOAc.

-

Wash with saturated

(aq) until the aqueous layer is pH ~8-9. -

Wash with Brine.

-

Dry over

, filter, and concentrate. -

Result: The crude oil is now the free base amine, ready for the column.

Chromatographic Protocol

A. Stationary Phase Selection

-

Recommended: Standard Silica Gel 60 (230–400 mesh).

-

Alternative (High Cost): Amine-functionalized silica (eliminates need for TEA).

-

Note: This protocol assumes Standard Silica Gel 60, as it is the industry standard.

B. Mobile Phase Optimization

Standard solvent systems (Hexane/EtOAc) fail because the amine drags. We utilize a TEA-Buffered System .

-

Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA)

-

Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA)

-

Why TEA? TEA is a stronger base than the quinoline. It saturates the acidic silanol sites on the silica, effectively "capping" them so the target molecule can pass through without sticking.

C. Thin Layer Chromatography (TLC) Method Development

Before running the column, determine the optimal elution strength.

-

Prepare TLC Chamber: 30% EtOAc / 70% Hexane + 1% TEA .

-

Spotting: Spot crude mixture and co-spot with starting material (nitro-quinoline).

-

Visualization:

-

UV (254 nm): Product and impurities will fluoresce.

-

Ninhydrin Dip: Heat the plate. The 5-amino product turns pink/red ; the nitro precursor does not stain.

-

-

Target Rf: Adjust EtOAc % until the product spot has an Rf of 0.3 – 0.4 .

-

Note: The nitro precursor is usually less polar (higher Rf) than the amine.

-

D. Step-by-Step Column Procedure

Step 1: Column Packing (Slurry Method)

-

Calculate silica amount: Use 30-50g of silica per 1g of crude material.

-

Prepare Slurry: Mix silica with 100% Hexanes + 1% TEA .

-

Pour into column and flush with 2 column volumes (CV) of this buffer to equilibrate the pH.

Step 2: Sample Loading (Dry Loading)

-

Liquid loading is discouraged due to solubility issues in non-polar solvents.

-

Dissolve crude in minimal DCM. Add silica (1:1 ratio by weight).

-

Evaporate to dryness on a rotovap until a free-flowing powder remains.

-

Add this powder gently to the top of the packed column. Add a layer of sand on top.

Step 3: Elution Gradient

Run the column using the following gradient (adjusted based on your TLC):

| Volume (CV) | Solvent Composition (A: Hex/TEA / B: EtOAc/TEA) | Goal |

| 0 - 2 | 100% A / 0% B | Elute non-polar impurities (grease, etc.) |

| 2 - 5 | 90% A / 10% B | Elute Nitro-precursor (if present) |

| 5 - 12 | 70% A / 30% B | Elute Target: 2-ethoxyquinolin-5-amine |

| 12+ | 50% A / 50% B | Flush polar byproducts |

Step 4: Fraction Collection & Analysis[1]

-

Check every 3rd tube by TLC (UV + Ninhydrin).

-

Combine pure fractions.

-

Crucial Post-Process: The combined fractions contain TEA. Evaporate solvent, then redissolve in DCM and wash with water once to remove residual TEA, or simply dry under high vacuum for extended time if the compound is solid.

Process Visualization (Workflow)

Caption: Logical workflow for the purification of 2-ethoxyquinolin-5-amine, emphasizing the critical neutralization and amine-modified mobile phase steps.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Streaking / Tailing | Incomplete deactivation of silica. | Increase TEA concentration to 2% or switch to 1% |

| Product Stays at Baseline | Compound is protonated (Salt form). | Verify pre-column workup pH. If needed, flush column with 10% MeOH/DCM + 1% |

| Co-elution with Precursor | Gradient too steep. | Use a shallower gradient (e.g., hold at 15% EtOAc for 5 CVs). |

| Low Recovery | Irreversible adsorption.[1] | Switch to Basic Alumina stationary phase (no TEA needed). |

References

-

BenchChem. "Purification of Challenging 8-Aminoquinoline Derivatives with a Basic Modifier." BenchChem Technical Support Center. Accessed October 2023. Link

-

PubChem. "2-Ethoxyquinoline Compound Summary."[3][4] National Center for Biotechnology Information. PubChem Compound Database. Link

-

Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base, Feb 2023. Link

-

Oka, H., et al. "Purification of quinoline yellow components...". Journal of Chromatography A, 2003.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Ethoxyquinoline | C11H11NO | CID 142671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molforge.ai [molforge.ai]

- 5. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Ethoxyquinolin-5-amine in Medicinal Chemistry

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

2-Ethoxyquinolin-5-amine is a privileged scaffold in medicinal chemistry, primarily utilized as a precursor for kinase inhibitors and non-steroidal glucocorticoid receptor modulators.[1][2] Its structural value lies in the 2-ethoxy group , which serves as a metabolic blocker (preventing oxidation at the labile C2 position) and a hydrophobic anchor, while the 5-amino group provides a versatile vector for amide coupling or cross-coupling reactions to extend the pharmacophore.[1][2]

⚠️ Critical Distinction: Do Not Confuse

Researchers must distinguish this target from EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), a common peptide coupling reagent.[1][2]

Physicochemical Profile

| Property | Value | Rationale for Drug Design |

| CAS Number | 611231-09-5 | Unique identifier for procurement/registration.[1][2][3] |

| Formula | C₁₁H₁₂N₂O | Low MW (188.23 g/mol ) allows significant elaboration.[1][2] |

| CLogP | ~2.3 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| PSA | ~38 Ų | High membrane permeability; suitable for CNS or intracellular targets.[1][2] |

| pKa (est) | ~4.5 (quinoline N) | The 2-ethoxy group reduces basicity compared to quinoline, affecting solubility.[1][2] |